![molecular formula C14H13N3O B7566029 N-[1-(furan-2-yl)ethyl]quinazolin-4-amine](/img/structure/B7566029.png)
N-[1-(furan-2-yl)ethyl]quinazolin-4-amine
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Overview
Description
N-[1-(furan-2-yl)ethyl]quinazolin-4-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, making it a subject of interest for researchers across the globe.
Mechanism of Action
The exact mechanism of action of N-[1-(furan-2-yl)ethyl]quinazolin-4-amine is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(furan-2-yl)ethyl]quinazolin-4-amine has various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, induce apoptosis, and have neuroprotective effects. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
N-[1-(furan-2-yl)ethyl]quinazolin-4-amine has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has shown promising results in various studies, indicating its potential for future research.
However, there are also some limitations to using N-[1-(furan-2-yl)ethyl]quinazolin-4-amine in lab experiments. This compound may have limited solubility in certain solvents, making it difficult to work with in some experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential applications in certain research fields.
Future Directions
There are several future directions for research on N-[1-(furan-2-yl)ethyl]quinazolin-4-amine. One potential direction is to further investigate the mechanism of action of this compound to better understand its potential applications in cancer research and neurodegenerative diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound and exploring its potential as a drug candidate. Finally, future studies could investigate the potential applications of N-[1-(furan-2-yl)ethyl]quinazolin-4-amine in other scientific research fields, such as immunology and microbiology.
Synthesis Methods
The synthesis of N-[1-(furan-2-yl)ethyl]quinazolin-4-amine involves the reaction of 2-furan-2-ylethylamine with 2-amino-4-chloroquinazoline in the presence of a suitable solvent and a catalyst. The reaction is carried out at a specific temperature and pressure, and the resulting product is purified using various techniques.
Scientific Research Applications
N-[1-(furan-2-yl)ethyl]quinazolin-4-amine has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells and has been found to have neuroprotective effects in various studies.
properties
IUPAC Name |
N-[1-(furan-2-yl)ethyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-10(13-7-4-8-18-13)17-14-11-5-2-3-6-12(11)15-9-16-14/h2-10H,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVCIZICTSNUJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CO1)NC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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